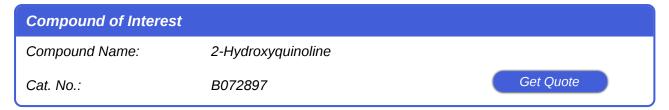


A Comparative Guide to 2-Hydroxyquinoline Derivatives and Commercial Fluorescent Probes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **2-hydroxyquinoline**-based fluorescent probes against commercially available alternatives for pH and metal ion sensing. The information presented is collated from various experimental studies to aid in the selection of appropriate probes for your research needs.

Data Presentation: Performance Metrics

The following tables summarize the key photophysical and sensing properties of selected **2-hydroxyquinoline** derivatives and popular commercial probes. These values are extracted from published experimental data.

pH Probes: 2-Hydroxyquinoline Derivatives vs. Commercial Standards



Probe	Туре	λ_ex (nm)	λ_em (nm)	Quantum Yield (Ф)	рКа	Referenc e
2- Quinolone Schiff Base	2- Hydroxyqui noline Derivative	N/A	N/A	N/A	Acidic range	[1]
рН-А	Near- Infrared Probe	N/A	N/A	0.19 (in methanol)	7.2	[2][3]
рН-В	Near- Infrared Probe	N/A	N/A	0.095 (in methanol)	N/A	[2][3]
BCECF	Commercia I (Fluorescei n derivative)	439/505	535	N/A	~7.0	[4]
pHrodo™ Red	Commercia I	~560	~585	N/A	~6.5 (conjugate d)	[2][5][6][7]
pHrodo™ Green	Commercia I	~505	~525	N/A	~6.5 (conjugate d)	[2][6]
pHrodo™ Deep Red	Commercia I	~640	~655	N/A	~5.0	[8]

Metal Ion Probes: 2-Hydroxyquinoline Derivatives vs. Commercial Standards



Probe	Target lon	λ_ex (nm)	λ_em (nm)	Dissociati on Constant (Kd)	Selectivit y	Referenc e
8- Hydroxyqui noline derivative 1	Zn²+	N/A	N/A	N/A	Higher fluorescenc e for Zn ²⁺ over Cd ²⁺	[9]
5- Chloromet hyl-8- hydroxyqui noline	Fe²+	N/A	N/A	N/A	Colorimetri c change for Fe²+	[10]
Quinoline- based Sensor 1	Fe³+	N/A	N/A	Complexati on constant: 4.28 x 10 ² M ⁻¹	Selective for Fe ³⁺	[11]
Zinquin	Zn²+	368	490	370 nM (1:1), 850 nM (2:1)	Selective for Zn ²⁺	
TSQ	Zn²+	334	495	N/A	Combines with Zn ²⁺ in the presence of Ca ²⁺ and Mg ²⁺	[12]
ZnAF-1F	Zn²+	489	514	2.2 nM	High affinity for Zn ²⁺	[12]
RhPK	Fe ³⁺	510	580	Apparent binding constant:	High selectivity for Fe ³⁺	[13]



 1.54×10^{7} M⁻¹

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of fluorescent probes. Below are outlines of key experimental protocols.

Synthesis of a 2-Hydroxyquinoline-based Probe

A general method for synthesizing **2-hydroxyquinoline** derivatives involves a condensation reaction. For example, a 2-quinolone Schiff base can be synthesized as a novel acidic fluorescent probe.[1] The design strategy often relies on intramolecular hydrogen bonding.[1]

Determination of Fluorescence Quantum Yield (Ф)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

- Preparation of Solutions: Prepare a series of solutions of the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) at different concentrations.
- Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
- Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for absorbance measurements.
- Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the following equation:
 - $\Phi_{\text{sample}} = \Phi_{\text{standard}} * (Slope_{\text{sample}} / Slope_{\text{standard}}) * (\eta_{\text{sample}} / \eta_{\text{standard}})$

where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.



Determination of Dissociation Constant (Kd)

The dissociation constant (Kd) is a measure of the binding affinity of a probe for its target ion. It can be determined by fluorescence titration.

- Prepare Solutions: Prepare a solution of the fluorescent probe at a fixed concentration.
 Prepare a stock solution of the target metal ion.
- Fluorescence Titration: Add increasing concentrations of the metal ion to the probe solution.

 After each addition, record the fluorescence intensity at the emission maximum.
- Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. The data can be fitted to a suitable binding isotherm (e.g., 1:1 binding model) to calculate the Kd. For a 1:1 complex, the Benesi-Hildebrand equation can be used.

Live Cell Imaging Protocol

- Cell Culture: Culture the cells of interest to an appropriate confluency on a suitable imaging dish or plate.
- Probe Loading: Incubate the cells with the acetoxymethyl (AM) ester form of the fluorescent probe in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for a specific duration (e.g., 30 minutes at 37°C). The AM ester facilitates cell membrane permeability.[14]
- Washing: Wash the cells with fresh buffer to remove any excess probe that has not entered the cells.
- Imaging: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the specific probe. For ratiometric probes like BCECF, images are acquired at two different excitation wavelengths.[14]
- Data Analysis: Analyze the fluorescence intensity or the ratio of intensities to determine the intracellular pH or metal ion concentration. Calibration curves can be generated by treating the cells with ionophores (e.g., nigericin for pH) in buffers of known pH.

Visualizations

Signaling Pathway: pH Regulation in a Lysosome

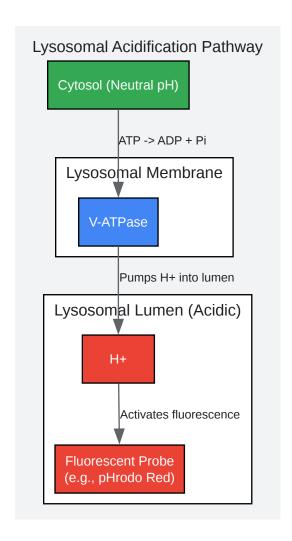




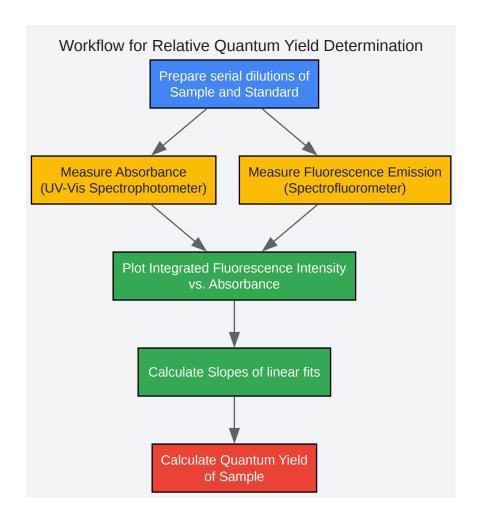


The following diagram illustrates the acidic environment of the lysosome, a key target for many pH-sensitive fluorescent probes.









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